4-Methoxyphenyl 2-ethylbutanoate
Description
4-Methoxyphenyl 2-ethylbutanoate is an ester derivative characterized by a methoxy-substituted phenyl group attached to a 2-ethylbutanoate chain. The methoxy group at the para position of the phenyl ring enhances electron-donating effects, influencing reactivity and stability, while the branched 2-ethylbutanoate moiety may affect steric hindrance and solubility .
Properties
Molecular Formula |
C13H18O3 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(4-methoxyphenyl) 2-ethylbutanoate |
InChI |
InChI=1S/C13H18O3/c1-4-10(5-2)13(14)16-12-8-6-11(15-3)7-9-12/h6-10H,4-5H2,1-3H3 |
InChI Key |
DNJKASGYRAIXMP-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)OC1=CC=C(C=C1)OC |
Canonical SMILES |
CCC(CC)C(=O)OC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key features of 4-Methoxyphenyl 2-ethylbutanoate with analogous compounds, based on synthesis methods, spectral data, and physicochemical properties derived from the evidence:
Key Observations:
Synthetic Efficiency: Compounds with methoxyphenyl groups (e.g., 4c, 4f) exhibit high yields (80–85%) using esterification and coupling reactions, suggesting similar efficiency for synthesizing this compound .
Spectral Signatures : The methoxy group (δ 3.7–3.8 ppm in ¹H NMR) and carbonyl peaks (1700–1730 cm⁻¹ in IR) are consistent across analogs, aiding structural confirmation .
Functional Group Impact: Electron-Withdrawing Groups (e.g., CN in 4a): Increase polarity and reactivity . Branched Chains (e.g., 2-ethylbutanoate): Likely reduce solubility in polar solvents compared to linear esters .
Research Implications
- Drug Development: Methoxyphenyl esters are explored for bioactive properties; this compound could serve as a precursor for analgesics or anti-inflammatory agents, akin to 4-Methoxy-Butyrylfentanyl derivatives .
- Material Science: Branched esters may enhance thermal stability in polymers compared to linear analogs (e.g., methyl phenylbutanoates) .
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